Product packaging for Descarboxy Tazobactam(Cat. No.:)

Descarboxy Tazobactam

Cat. No.: B1154630
M. Wt: 256.28
Attention: For research use only. Not for human or veterinary use.
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Description

Descarboxy Tazobactam is a identified impurity of Tazobactam, a pivotal pharmaceutical compound that acts as a beta-lactamase inhibitor. Tazobactam itself is clinically used in combination with antibiotics like piperacillin and ceftolozane to treat serious bacterial infections, including complicated intra-abdominal infections, urinary tract infections, and hospital-acquired pneumonia . Its primary mechanism of action involves the irreversible inhibition of bacterial beta-lactamase enzymes, such as TEM and SHV, which are produced by organisms to degrade beta-lactam antibiotics . By blocking these enzymes, Tazobactam protects the co-administered antibiotic from inactivation, thereby restoring and broadening its spectrum of efficacy against resistant bacteria . As a descarboxy variant, this compound is a key chemical entity in pharmaceutical research and development. It serves as a critical reference standard in analytical testing to monitor, identify, and quantify impurity levels in Tazobactam active pharmaceutical ingredients (APIs) and finished drug products. Utilizing this high-purity impurity standard is essential for conducting rigorous quality control, ensuring product safety, and meeting regulatory compliance standards throughout the drug manufacturing process. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C₉H₁₂N₄O₃S

Molecular Weight

256.28

Synonyms

(5R)-3-((1H-1,2,3-Triazol-1-yl)methyl)-3-methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one 4,4-Dioxide

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the key structural and functional differences between Tazobactam and Descarboxy Tazobactam?

  • Methodological Answer : Structural differences can be identified via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to compare molecular weights and functional groups. Functional assays, such as beta-lactamase inhibition kinetics, should quantify efficacy differences. For example, the removal of a carboxyl group in this compound may alter binding affinity to penicillin-binding proteins or transporter interactions (e.g., OAT1/OAT3), as seen in Tazobactam studies . Experimental designs should control variables like pH and enzyme concentration to isolate structural impacts on activity .

Q. What analytical techniques are recommended for characterizing this compound in vitro?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides structural confirmation. Stability studies under simulated physiological conditions (e.g., 37°C, varying pH) should employ accelerated degradation protocols. Method validation must include specificity, linearity, and precision parameters per ICH guidelines. Cross-reference with Tazobactam’s known stability profiles to identify degradation pathways unique to this compound .

Q. How does this compound’s beta-lactamase inhibition efficacy compare to its parent compound?

  • Methodological Answer : Conduct comparative enzyme inhibition assays using purified beta-lactamases (e.g., TEM-1, SHV-1). Measure IC50 values under standardized conditions (fixed substrate concentration, pH 7.4). Use spectrophotometric methods to monitor nitrocefin hydrolysis inhibition. Include positive controls (Tazobactam) and statistical analyses (e.g., ANOVA) to confirm significance. Consider synergistic studies with beta-lactam antibiotics to evaluate clinical relevance .

Advanced Research Questions

Q. What experimental design considerations are critical when assessing this compound’s stability under varying physiological conditions?

  • Methodological Answer : Design multi-factorial experiments to test stability across pH (2.0–8.0), temperatures (4°C–40°C), and biological matrices (plasma, urine). Use stability-indicating assays (e.g., HPLC) to track degradation products. Incorporate kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Replicate trials to account for inter-experimental variability, and validate findings using in silico tools like molecular dynamics simulations .

Q. How can researchers resolve contradictions in data regarding this compound’s pharmacokinetic parameters across different studies?

  • Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., dosing regimens, animal models). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences. Validate assumptions via crossover studies in controlled settings. Address methodological discrepancies (e.g., sampling timepoints, bioanalytical techniques) through standardized protocols, as emphasized in FINER criteria for rigorous research design .

Q. What methodologies are employed to evaluate the synergistic effects of this compound with novel beta-lactam antibiotics against multidrug-resistant pathogens?

  • Methodological Answer : Use checkerboard assays or time-kill curves to quantify synergy (FIC index ≤0.5 indicates synergy). Test against ESBL-producing and carbapenem-resistant Enterobacteriaceae. Include fractional inhibitory concentration (FIC) calculations and pharmacodynamic modeling (e.g., %T > MIC). Combine in vitro data with in vivo efficacy studies in neutropenic murine models, ensuring alignment with clinical trial frameworks for combination therapies .

Methodological Frameworks for Research Design

  • Data Analysis : Prioritize raw data transparency; append large datasets while highlighting processed results in the main text .
  • Avoiding Bias : Use blinded sample analysis and randomized treatment groups to minimize observer bias. Predefine exclusion criteria to maintain reproducibility .
  • Literature Integration : Systematically map existing gaps using tools like PICO (Population, Intervention, Comparison, Outcome) to refine hypotheses. Cross-reference with clinical trial registries to avoid redundancy .

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